4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Description
4-(2,3-Dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a complex organic compound that belongs to the class of cyclopenta[g]quinolines. This compound is characterized by its unique structure, which includes a cyclopenta[g]quinoline core substituted with a 2,3-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-8-4-7-14(20(18)24-2)15-11-19(22)21-17-10-13-6-3-5-12(13)9-16(15)17/h4,7-10,15H,3,5-6,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNDWRDFGZDBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one typically involves multi-step organic reactions One common method starts with the preparation of the cyclopenta[g]quinoline core, which can be achieved through a series of cyclization reactions involving appropriate precursors such as substituted anilines and ketones
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Reaction conditions are carefully controlled to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex polycyclic structures. Its unique framework makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: Research has indicated potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies are ongoing to explore its mechanism of action and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and quinoline moieties. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
4-(2,3-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the cyclopenta ring.
2,3-Dimethoxyphenyl-quinoline: Similar aromatic substitution but different core structure.
Cyclopenta[g]quinoline derivatives: Various derivatives with different substituents on the quinoline core.
Uniqueness: The uniqueness of 4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one lies in its specific substitution pattern and the presence of both the cyclopenta and quinoline rings. This combination imparts distinct chemical and biological properties, making it a compound of significant interest in research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
